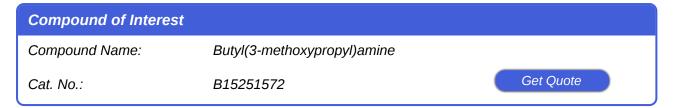


# A Spectroscopic Comparison of Butyl(3-methoxypropyl)amine and its Analogues

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **Butyl(3-methoxypropyl)amine** with its primary and tertiary amine analogues. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of N-alkyl-3-methoxypropylamines. All quantitative data is presented in structured tables, and detailed experimental protocols for each analytical technique are provided.

## **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic features of **Butyl(3-methoxypropyl)amine** and its analogues. Data for **Butyl(3-methoxypropyl)amine** is predicted based on established chemical shift theory and experimental data from its analogues, providing a reliable reference for characterization.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (Predicted and Experimental, CDCl<sub>3</sub>)



Compound	Structure	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity
3- Methoxypropyla mine (Primary)	The image you are requesting does not exist or is no longer available.	a: -NH2	1.12	s (broad)
b: H <sub>2</sub> C-N	2.76	t		
c: -CH <sub>2</sub> -	1.74	р	_	
d: H <sub>2</sub> C-O	3.42	t		
e: H₃C-O	3.32	S	_	
Butyl(3- methoxypropyl)a mine (Secondary)	The image you are requesting does not exist or is no longer available.	a: -NH-	~1.1 (broad)	s (broad)
b: H <sub>2</sub> C-N (propyl)	~2.60	t		
c: -CH <sub>2</sub> - (propyl)	~1.75	р	_	
d: H <sub>2</sub> C-O	~3.41	t	_	
e: H₃C-O	~3.31	S		
f: H <sub>2</sub> C-N (butyl)	~2.58	t	_	
g: -CH <sub>2</sub> - (butyl)	~1.45	р	_	
h: -CH <sub>2</sub> - (butyl)	~1.35	sextet	_	
i: -CH₃ (butyl)	~0.91	t	_	
N,N-Dimethyl-3- methoxypropyla mine (Tertiary)[1]	The image you are requesting does not exist or is no longer available.	b: H₂C-N	2.25	t
C: -CH <sub>2</sub> -	1.72	р		
d: H <sub>2</sub> C-O	3.40	t	_	





e: H₃C-O	3.31	S
j: (H3C)2-N	2.21	S

Note: Predicted values are italicized. Chemical shifts for amine protons (-NH, -NH<sub>2</sub>) are highly variable and depend on solvent and concentration.

Table 2: 13C NMR Spectroscopic Data (Predicted and Experimental, CDCl<sub>3</sub>)



Compound	Structure	Carbon Assignment	Chemical Shift (δ, ppm)
3- Methoxypropylamine (Primary)[3]	The image you are requesting does not exist or is no longer available.	C-1 (H <sub>2</sub> C-N)	40.4
C-2 (-CH <sub>2</sub> -)	31.6		
C-3 (H <sub>2</sub> C-O)	71.3	_	
C-4 (H <sub>3</sub> C-O)	58.6		
Butyl(3- methoxypropyl)amine (Secondary)	The image you are requesting does not exist or is no longer available.	C-1 (H <sub>2</sub> C-N, propyl)	~49.0
C-2 (-CH <sub>2</sub> -, propyl)	~30.0		
C-3 (H <sub>2</sub> C-O)	~71.5	_	
C-4 (H <sub>3</sub> C-O)	~58.7	_	
C-1' (H <sub>2</sub> C-N, butyl)	~50.0	_	
C-2' (-CH <sub>2</sub> -, butyl)	~32.0	_	
C-3' (-CH <sub>2</sub> -, butyl)	~20.5	_	
C-4' (-CH₃, butyl)	~14.0		
N,N-Dimethyl-3- methoxypropylamine (Tertiary)[2]	The image you are requesting does not exist or is no longer available.	C-1 (H <sub>2</sub> C-N)	57.1
C-2 (-CH <sub>2</sub> -)	27.5		
C-3 (H <sub>2</sub> C-O)	71.0	_	
C-4 (H <sub>3</sub> C-O)	58.7	_	
C-5 ((H <sub>3</sub> C) <sub>2</sub> -N)	45.4		



Note: Predicted values are italicized. N-alkylation significantly affects the chemical shift of carbons alpha and beta to the nitrogen atom.[4][5]

Table 3: Key Infrared (IR) Absorption Data

Compound	Amine Type	N-H Stretch (cm <sup>-1</sup> )	C-N Stretch (cm <sup>-1</sup> )	C-O Stretch (cm <sup>-1</sup> )
3- Methoxypropyla mine	Primary	Two bands: 3380, 3300 (asymmetric & symmetric)[6]	~1050-1250	~1120
Butyl(3- methoxypropyl)a mine	Secondary	One weak band: ~3350-3310[7]	~1050-1250	~1120
N,N-Dimethyl-3- methoxypropyla mine	Tertiary	Absent[7]	~1050-1250	~1120

Table 4: Mass Spectrometry (MS) Fragmentation Data



Compound	Molecular Weight ( g/mol )	Molecular Ion (M <sup>+</sup> , m/z)	Key Fragment Ion (m/z) & Identity
3- Methoxypropylamine	89.14[8]	89	44: [CH <sub>2</sub> =NH <sub>2</sub> ]+ (from α-cleavage)
Butyl(3- methoxypropyl)amine	145.25	145	102: [CH <sub>2</sub> (CH <sub>2</sub> ) <sub>2</sub> OCH <sub>3</sub> - NH=CH <sub>2</sub> ]+ (loss of C <sub>3</sub> H <sub>7</sub> • via α-cleavage) 86: [CH <sub>3</sub> (CH <sub>2</sub> ) <sub>3</sub> - NH=CH <sub>2</sub> ]+ (loss of •CH <sub>2</sub> OCH <sub>3</sub> via α- cleavage)
N,N-Dimethyl-3- methoxypropylamine	117.19[9]	117	58: [CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (from α-cleavage)

Note: The Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[10] The most prominent fragmentation pathway for aliphatic amines is  $\alpha$ -cleavage, resulting in a resonance-stabilized iminium cation.[10][11]

## **Experimental Protocols**

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Accurately weigh 5-25 mg of the amine sample into a clean, dry vial.[12]
  - Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[7]
  - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
     [13]
  - The final solution height in the NMR tube should be approximately 4-5 cm.[12]



- Cap the NMR tube securely.
- Data Acquisition:
  - The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed using the deuterium signal from the solvent.
  - For ¹H NMR, a standard pulse sequence is used. Key parameters include a 30° pulse width, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 scans are acquired for good signal-to-noise.[14]
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used. Due to the lower natural abundance and sensitivity of <sup>13</sup>C, a higher number of scans (e.g., 512 or more) and a larger sample concentration are required for a good spectrum.[7][14]
  - All chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[15]

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
  - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[16]
  - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
  - Place one to two drops of the liquid amine sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[16]
- Data Acquisition:
  - $\circ$  Acquire the sample spectrum over a typical range of 4000–400 cm<sup>-1</sup>.[10]
  - To improve the signal-to-noise ratio, co-add and average multiple scans (e.g., 16 or 32 scans).



 The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

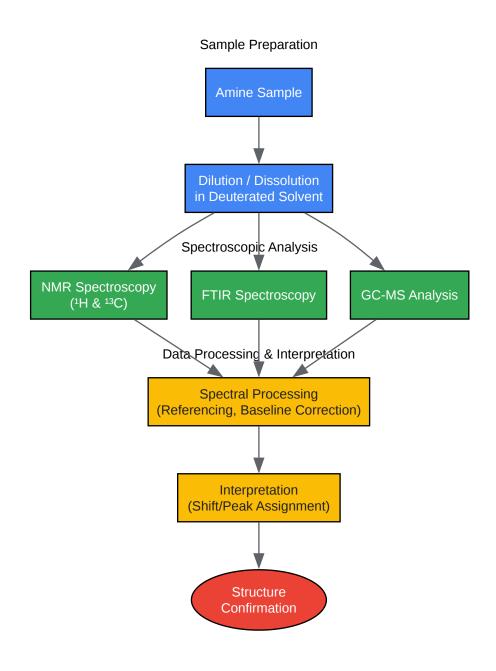
## **Gas Chromatography-Mass Spectrometry (GC-MS)**

- Sample Preparation:
  - Prepare a dilute solution of the amine sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
  - Transfer the solution to a 2 mL autosampler vial and cap securely.
- Data Acquisition:
  - Gas Chromatography (GC):
    - Inject 1 μL of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.
    - The components are separated on a capillary column (e.g., a non-polar DB-5ms or similar).
    - A temperature program is used to elute the compounds, for example: initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
  - Mass Spectrometry (MS):
    - As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
    - Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.
    - The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 30–300) to detect the molecular ion and its fragment ions.[17]
    - The resulting total ion chromatogram (TIC) and the mass spectrum for each chromatographic peak are recorded.



# Visualizations Experimental Workflow

The general workflow for the spectroscopic analysis and characterization of an amine sample is outlined below.



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Caption: General workflow for spectroscopic analysis.



## **Mass Spectrometry Fragmentation Pathway**

The characteristic  $\alpha$ -cleavage fragmentation pathway for a secondary amine like **Butyl(3-methoxypropyl)amine** is a critical tool for structural identification.

Caption: Alpha-cleavage in Butyl(3-methoxypropyl)amine.

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